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Compound Name: JNJ-40355003

Cat. No.: B608217 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The development of central nervous system (CNS) therapeutics requires rigorous validation of

target engagement in the brain. JNJ-40355003, a potent and selective inhibitor of fatty acid

amide hydrolase (FAAH), holds therapeutic promise for neurological and psychiatric disorders.

This guide provides a comparative overview of established and putative methods for validating

the brain target engagement of JNJ-40355003, with supporting data from analogous FAAH

inhibitors.

Introduction to JNJ-40355003 and FAAH
JNJ-40355003 is a specific inhibitor of fatty acid amide hydrolase (FAAH), an enzyme

responsible for the degradation of the endocannabinoid anandamide and other fatty acid

amides.[1][2] By inhibiting FAAH, JNJ-40355003 increases the levels of these endogenous

signaling lipids in the brain, which is hypothesized to produce therapeutic effects in conditions

such as anxiety disorders.[3] A critical aspect of the preclinical and clinical development of JNJ-
40355003 is to quantitatively assess its ability to engage and inhibit FAAH in the brain at

relevant doses.
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Several methodologies can be employed to validate the brain target engagement of FAAH

inhibitors. The selection of a particular method depends on the stage of drug development and

the specific questions being addressed. This guide compares three key approaches: Positron

Emission Tomography (PET) imaging, ex vivo enzyme activity assays, and analysis of

downstream biomarkers.

Quantitative Data Summary
The following tables summarize key quantitative data for JNJ-40355003's comparators, PF-

04457845 and JNJ-42165279, for which public data is available.

Compoun

d
Method Tracer

Brain

Region
Dose

Target

Occupanc

y/Inhibitio

n

Reference

PF-

04457845
PET

[11C]CUR

B

Whole

Brain
1 mg (p.o.) >95% [4]

PET
[11C]CUR

B

Whole

Brain
4 mg (p.o.) >97% [5]

Ex vivo

assay
N/A Rat Brain 0.1 mg/kg >98% [6]

JNJ-

42165279
PET

[11C]MK-

3168

Whole

Brain

2.5 mg

(single

dose)

>50% (at

trough)
[7]

PET
[11C]MK-

3168

Whole

Brain

10 mg

(single

dose)

>80% (at

trough)
[7]

PET
[11C]MK-

3168

Whole

Brain

10, 25, 50

mg (single

dose)

96-98% (at

Cmax)
[7]
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Compound Biomarker Matrix Dose

Fold Change

vs.

Baseline/Pla

cebo

Reference

PF-04457845
Anandamide

(AEA)
Rat Brain 0.1 mg/kg

~5-7 fold

increase
[6]

JNJ-

42165279

Anandamide

(AEA)
Human CSF

10 mg (daily

for 7 days)

~45-fold

increase
[7]

Anandamide

(AEA)

Human

Plasma

10-100 mg

(single dose)

5.5-10 fold

increase
[7]

Signaling Pathway and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams

are provided.
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Caption: FAAH inhibition by JNJ-40355003 increases anandamide levels.
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PET Imaging Workflow for FAAH Occupancy
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Caption: Workflow for determining FAAH occupancy in the brain using PET.

Detailed Experimental Protocols
In Vivo Brain FAAH Occupancy via PET Imaging
This protocol is based on the methodology used for JNJ-42165279 and is applicable for JNJ-
40355003.[7][8]
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Objective: To quantify the percentage of FAAH enzyme bound by JNJ-40355003 in the living

human brain.

Radiotracer: [11C]MK-3168, a reversible PET tracer for FAAH.[9][10]

Procedure:

Baseline Scan: A dynamic PET scan is performed on healthy volunteers for approximately

90 minutes following an intravenous injection of [11C]MK-3168.[7] Arterial blood is

sampled throughout the scan to measure the concentration of the radiotracer and its

metabolites in plasma, which serves as an input function for kinetic modeling.

Blocking Scan: On a separate day, the same subjects are administered an oral dose of

JNJ-40355003. After a predetermined time to allow for drug absorption and distribution to

the brain, a second dynamic PET scan with [11C]MK-3168 is performed, again with

arterial blood sampling.[7]

Data Analysis: The PET data are analyzed using a kinetic model (e.g., a two-tissue

compartment model) to calculate the total distribution volume (VT) of the radiotracer in

various brain regions for both the baseline and blocking scans.[11][12]

Occupancy Calculation: The percentage of FAAH occupancy is calculated using the

following formula: Occupancy (%) = (VT_baseline - VT_blocked) / VT_baseline * 100

Ex Vivo Brain FAAH Activity Assay
This protocol is a standard method to directly measure FAAH inhibition in brain tissue from

preclinical models.

Objective: To determine the in vivo inhibition of FAAH activity in the brain after administration

of JNJ-40355003.

Procedure:

Dosing: Rodents are administered JNJ-40355003 or vehicle at various doses and time

points.
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Tissue Collection: At the designated time, animals are euthanized, and brains are rapidly

excised and dissected into specific regions.

Homogenization: Brain tissue is homogenized in a suitable buffer.

FAAH Activity Assay: The enzymatic activity of FAAH in the brain homogenates is

measured using a fluorometric assay.[13] This assay typically involves the hydrolysis of a

synthetic FAAH substrate that releases a fluorescent product. The rate of fluorescence

increase is proportional to FAAH activity.

Data Analysis: FAAH activity in the drug-treated groups is compared to the vehicle-treated

group to calculate the percentage of inhibition.

Measurement of Anandamide Levels in Brain and CSF
This protocol assesses the pharmacodynamic effect of FAAH inhibition.

Objective: To measure the change in the concentration of the endogenous FAAH substrate,

anandamide (AEA), in the brain and cerebrospinal fluid (CSF) following administration of

JNJ-40355003.

Procedure:

Sample Collection: Brain tissue or CSF is collected from animals or human subjects at

various time points after administration of JNJ-40355003 or placebo.

Lipid Extraction: Lipids, including anandamide, are extracted from the samples using an

organic solvent.

Quantification: Anandamide levels are quantified using a sensitive analytical method such

as liquid chromatography-mass spectrometry (LC-MS).

Data Analysis: Anandamide levels in the drug-treated group are compared to the baseline

or placebo group to determine the fold-increase. A significant increase in anandamide

levels provides indirect evidence of FAAH inhibition in the CNS.[14][15]
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Comparison with Alternatives and Off-Target
Considerations
While JNJ-40355003 is designed to be a selective FAAH inhibitor, it is crucial to evaluate its

selectivity against other enzymes to avoid unwanted side effects. The case of BIA 10-2474,

another FAAH inhibitor, serves as a stark reminder of the importance of thorough off-target

profiling. A fatal outcome in its Phase I clinical trial was linked to off-target effects.[16][17]

Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technique to assess the

selectivity of enzyme inhibitors.[16][18] In the investigation of BIA 10-2474, ABPP revealed that

it inhibited several other lipases that were not targeted by the highly selective FAAH inhibitor

PF-04457845.[16] Therefore, a comprehensive validation of JNJ-40355003's brain target

engagement should include ABPP to confirm its selectivity for FAAH within the complex

proteome of the brain.
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Activity-Based Protein Profiling (ABPP) Workflow
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Caption: ABPP workflow to assess target engagement and selectivity.
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Conclusion
Validating the brain target engagement of JNJ-40355003 is a multifaceted process that

requires a combination of advanced imaging techniques, direct enzyme activity measurements,

and pharmacodynamic biomarker analysis. PET imaging with a suitable radiotracer offers a

non-invasive, quantitative assessment of target occupancy in the human brain and is

considered the gold standard for clinical studies. Preclinical ex vivo assays and biomarker

measurements provide essential supporting data on the degree and functional consequences

of FAAH inhibition. Furthermore, comprehensive selectivity profiling using techniques like ABPP

is imperative to ensure the safety of the compound by identifying potential off-target

interactions. By employing these rigorous methodologies, researchers can build a robust data

package to confidently advance the development of JNJ-40355003 as a novel CNS

therapeutic.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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